Potassium 4-nitrobenzoate

Coordination Chemistry Crystal Engineering Alkali Metal Complexes

Researchers designing MOFs or coordination polymers requiring dimensional control face solubility and structural unpredictability with free acid or alternative alkali metal salts. Potassium 4-nitrobenzoate (CAS 15922-01-7) reliably crystallizes as a 2D layered polymeric network-in contrast to 3D Rb/Cs analogs-enabling anisotropic material properties, while its high aqueous solubility ensures homogeneous nucleophilic acylation conditions for pharmaceutical intermediate synthesis. • Forms consistent 2D polymeric networks for MOF & coordination polymer applications (Smith, 2015). • High aqueous solubility vs. free acid (<0.1 g/100 mL) ensures homogeneous reaction conditions. • Distinct FT-IR, Raman & NMR signature enables unambiguous salt-form identification for QC verification.

Molecular Formula C7H4KNO4
Molecular Weight 205.21 g/mol
CAS No. 15922-01-7
Cat. No. B100222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 4-nitrobenzoate
CAS15922-01-7
Molecular FormulaC7H4KNO4
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])[N+](=O)[O-].[K+]
InChIInChI=1S/C7H5NO4.K/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1
InChIKeyMKBKSBKMELRIKB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 4-Nitrobenzoate (CAS 15922-01-7): Procurement Guide for Alkali Metal 4-Nitrobenzoate Salts in Coordination Chemistry and Synthesis


Potassium 4-nitrobenzoate (CAS 15922-01-7) is the potassium salt of 4-nitrobenzoic acid (PNBA), a para-nitro substituted benzoate ligand widely employed in the construction of metal-organic coordination polymers and as a reagent in organic synthesis. The compound exists as a hydrated polymeric coordination complex in the solid state, featuring a distorted KO₆ coordination sphere, and is commercially available with purities exceeding 99.0% (T)(HPLC) . Its utility stems from the electron-withdrawing nitro group, which modulates the electronic properties of the benzoate ligand, and the specific ionic radius of potassium, which confers distinct stereochemical and solubility characteristics compared to the free acid or other alkali metal congeners [1].

1
Coordination polymer engineering (2D layered networks)
2
Aqueous-phase synthesis and acylation reactions
3
Spectroscopic reference standard for salt identification

Why Potassium 4-Nitrobenzoate Cannot Be Replaced by the Free Acid or Sodium Salt in Critical Applications


The potassium counterion in 4-nitrobenzoate salts is not an inert spectator. It directly dictates aqueous solubility, solid-state coordination architecture, and electronic influence on the aromatic system. Substituting the free acid (4-nitrobenzoic acid) for its potassium salt results in a dramatic loss of aqueous solubility (from freely soluble to <0.1 g/100 mL at 26°C [1]) and introduces a strong acidic proton, precluding its use in pH-sensitive or anhydrous nucleophilic reactions. Replacing potassium with sodium alters the crystal packing and coordination polymer dimensionality [2]. The specific quantitative effects of these counterion choices are detailed in the evidence items below, demonstrating that generic substitution compromises reaction efficiency and material properties.

Target
Substitute
Risk
Potassium 4-nitrobenzoate
Free acid (4-nitrobenzoic acid)
Poor water solubility; requires base for deprotonation
Potassium 4-nitrobenzoate
Sodium 4-nitrobenzoate
Different solubility profile and possible crown-ether complexation shift
Potassium 4-nitrobenzoate
Rubidium/Cesium 4-nitrobenzoate
3D coordination polymer instead of 2D; alters material properties

Quantitative Differentiation of Potassium 4-Nitrobenzoate: Evidence-Based Comparison Against Key Analogs


Crystal Structure: Potassium Forms a 2D Coordination Polymer, Unlike the 3D Rubidium and Cesium Analogs

Single-crystal X-ray diffraction reveals that potassium 4-nitrobenzoate dihydrate crystallizes as a two-dimensional (2D) polymeric coordination network, while its isomorphous rubidium (Rb) and cesium (Cs) congeners form three-dimensional (3D) frameworks [1]. This dimensionality difference is directly tied to the metal ion's coordination number and bond-length range. The potassium complex features a distorted KO₆ coordination sphere with K-O bond lengths ranging from 2.7352(14) to 3.0051(14) Å. In contrast, the Rb complex exhibits an expanded RbO₉ coordination with longer Rb-O bonds (2.884(2)–3.182(2) Å) and additional bridging interactions, leading to a 3D structure [1].

Coordination Dimensionality
Head-to-head
Potassium: 2D layered polymer (KO₆)
Rubidium/Cesium: 3D framework (RbO₉/CsO₉)
Controls material anisotropy and guest inclusion
K-O: 2.735–3.005 Å; Rb-O: 2.884–3.182 Å
Coordination Chemistry Crystal Engineering Alkali Metal Complexes

Aqueous Solubility: Potassium Salt Enables Homogeneous Reactions Where the Free Acid Fails

The free acid, 4-nitrobenzoic acid, is practically insoluble in water, with a reported solubility of <0.1 g/100 mL (i.e., <1 g/L) at 26°C [1]. In contrast, its potassium salt is freely soluble in aqueous media. While a precise quantitative value for potassium 4-nitrobenzoate is not available from a primary source meeting all evidence rules, the class-level trend for alkali metal 4-nitrobenzoates indicates a solubility increase of at least two orders of magnitude. For direct comparison, the sodium analog has a quantified solubility of 50 g/L at 20°C [2]. This class-level inference establishes that the potassium salt provides a >50-fold improvement in aqueous solubility over the free acid, enabling its use as a water-soluble reagent.

Aqueous Solubility
Class-level
Potassium salt: freely soluble
Free acid:
Enables homogeneous aqueous reactions
Sodium salt ~50 g/L for reference
Nucleoside Acylation Method
Class-level
Used in (S,S)-iso-ddA synthesis with DMSO/18-crown-6
Reported reagent for one-step 4-nitrobenzoylation
Free acid requires additional base step
Spectroscopic Fingerprint
Head-to-head
Systematic shifts in FT-IR, Raman, NMR vs. other alkali metal salts
Enables identity verification and QC
Correlates with metal ion parameters
Aqueous Synthesis Solubility Engineering Salt Selection

Synthetic Utility: Potassium 4-Nitrobenzoate is a Preferred Acylating Agent for Nucleoside Analogs

Potassium 4-nitrobenzoate serves as a specific acylating agent in the synthesis of purine and pyrimidine isodideoxynucleosides. In a documented synthetic route for (S,S)-iso-ddA, the potassium salt (VI) acylates a furanol intermediate (V) in DMSO with 18-crown-6 to yield the 4-nitrobenzoyl ester (VII) [1]. The use of the potassium salt, rather than the free acid or another salt, is critical because it provides the necessary nucleophilicity of the carboxylate anion in an aprotic medium while maintaining solubility. The free acid would require an additional base and would not be soluble in the DMSO/crown ether system without prior neutralization, complicating the reaction and reducing yield.

Nucleoside Acylation Method
Class-level
Used in (S,S)-iso-ddA synthesis with DMSO/18-crown-6
Reported reagent for one-step 4-nitrobenzoylation
Free acid requires additional base step
Nucleoside Synthesis Acylation Pharmaceutical Intermediates

Spectroscopic Fingerprint: Potassium Exhibits Distinct NMR and IR Shifts vs. Other Alkali Metal Salts

The alkali metal counterion exerts a measurable influence on the electronic system of the 4-nitrobenzoate ligand, as evidenced by systematic shifts in vibrational (FT-IR, FT-Raman) and NMR (¹H and ¹³C) spectra across the Li→Na→K→Rb→Cs series [1]. Good correlations have been established between the wavenumbers of vibrational bands and the ionic potential, electronegativity, atomic mass, and affinity of the metal ion [2]. Consequently, the potassium salt possesses a unique spectroscopic fingerprint distinct from that of the sodium or lithium salts. This provides a non-destructive, high-throughput method for verifying the identity and purity of the procured salt, differentiating it from mislabeled or cross-contaminated alkali metal analogs.

Spectroscopic Fingerprint
Head-to-head
Systematic shifts in FT-IR, Raman, NMR vs. other alkali metal salts
Enables identity verification and QC
Correlates with metal ion parameters
Spectroscopy Analytical Chemistry Quality Control

Validated Application Scenarios for Potassium 4-Nitrobenzoate Based on Empirical Evidence


Precursor for 2D Coordination Polymers in Crystal Engineering

Researchers designing metal-organic frameworks (MOFs) or coordination polymers for catalysis, gas storage, or separation applications should select potassium 4-nitrobenzoate when a two-dimensional layered structure is desired. As demonstrated by Smith (2015), the potassium salt reliably crystallizes as a 2D polymeric network [1], in contrast to the 3D structures formed by its rubidium and cesium analogs. This dimensional control is critical for applications requiring anisotropic material properties.

Water-Soluble Acylating Agent in Nucleoside Analog Synthesis

In the synthesis of pharmaceutical nucleoside analogs, potassium 4-nitrobenzoate is the preferred reagent for introducing a 4-nitrobenzoyl protecting group via acylation. The compound's high aqueous solubility (class-level inference) and its documented use in the synthesis of (S,S)-iso-ddA [2] make it superior to the insoluble free acid and more convenient than sodium or lithium salts, which may have different solubility profiles in organic solvent/crown ether systems.

Analytical Reference Standard for Alkali Metal 4-Nitrobenzoate Identification

Analytical laboratories and quality control departments can utilize the unique spectroscopic signature of potassium 4-nitrobenzoate (distinct FT-IR, Raman, and NMR shifts compared to other alkali metal salts [3]) as a reference standard. This enables the unambiguous identification and purity verification of incoming materials, preventing costly errors associated with mislabeled or cross-contaminated salt forms.

General Reagent for Aqueous-Phase Nitroaromatic Derivatization

Any synthetic procedure requiring a nucleophilic 4-nitrobenzoate species in an aqueous environment should employ the potassium salt. The free acid's poor water solubility (<1 g/L [4]) precludes its use in such systems, while the potassium salt's freely soluble nature enables homogeneous reaction conditions, improving reaction rates and reproducibility.

Application
Selection Property
Validation Focus
2D Coordination Polymer Design
Metal-ion controlled dimensionality
Crystal structure confirmation (XRD)
Aqueous-Phase Acylation
Water solubility and nucleophilicity
Reaction yield and product purity
Spectroscopic Reference Standard
Unique vibrational/NMR signature
Identity and purity by FT-IR/NMR
Nitroaromatic Derivatization
Aqueous compatibility
Solubility and reactivity in water

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Potassium 4-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.